ERAP2-IN-1: A Technical Overview of its Mechanism of Action for Modulating Antigen Presentation
ERAP2-IN-1: A Technical Overview of its Mechanism of Action for Modulating Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of selective ERAP2 inhibitors, exemplified by compounds developed through advanced medicinal chemistry efforts. For the purpose of this document, we will refer to a representative potent and selective inhibitor as ERAP2-IN-1. This guide will detail its role in the antigen presentation pathway, present quantitative data on its activity, describe the experimental protocols used for its characterization, and provide visual representations of the underlying biological and experimental workflows.
Core Mechanism of Action: Modulating the Immunopeptidome
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER). It plays a crucial role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2][3] ERAP2, along with its homolog ERAP1, trims the N-terminus of peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[1][2] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules.
ERAP2 exhibits a preference for cleaving N-terminal basic residues like arginine and lysine.[4] However, its activity is not always constructive for generating epitopes. ERAP2 can also destroy potential T-cell epitopes by over-trimming them to lengths too short for MHC class I binding.[3][5] Therefore, the enzymatic activity of ERAP2 is a critical determinant in shaping the repertoire of peptides—the immunopeptidome—presented on the cell surface.
ERAP2-IN-1 represents a class of small molecule inhibitors designed to specifically block the catalytic activity of ERAP2. By binding to the active site of the enzyme, these inhibitors prevent the trimming of peptide substrates.[5] This inhibition has a significant impact on the immunopeptidome. The primary mechanism of action of ERAP2-IN-1 is the alteration of the peptide landscape on the cell surface, leading to the presentation of novel epitopes that would otherwise be destroyed by ERAP2.[3] This modulation of antigen presentation is being explored for therapeutic applications in immuno-oncology and autoimmune diseases.[2][5][6] In oncology, the goal is to make cancer cells more "visible" to the immune system by inducing the presentation of new tumor-associated antigens.[3][5]
Quantitative Data on ERAP2 Inhibitor Activity
The development of potent and selective ERAP2 inhibitors has been a significant focus of research. The following tables summarize the quantitative data for representative inhibitors, which serve as a proxy for ERAP2-IN-1.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. ERAP1 | Selectivity vs. IRAP | Reference Compound Class |
| DG011A | ERAP2 | ~50 | N/A | >70-fold | N/A | Phosphinic Pseudopeptide |
| Compound 13 | ERAP2 | 500 | N/A | ~20-fold | ~2-fold | 3,4-Diaminobenzoic Acid Derivative |
| Compound 4d | ERAP2 | 18 | 9 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |
| Compound 4e | ERAP2 | 4 | 2 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |
| Compound 4f | ERAP2 | 10 | 5 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |
Table 1: In Vitro Enzymatic Inhibition Data. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for representative ERAP2 inhibitors against ERAP2 and their selectivity over homologous aminopeptidases ERAP1 and Insulin-Regulated Aminopeptidase (IRAP). Data compiled from multiple sources.[2][3][5]
| Assay Type | Inhibitor | Metric | Value | Cell Line |
| Cellular Thermal Shift (CETSA) | Compound 4d | ΔTm | 3.52 °C | HEK |
| Cellular Thermal Shift (CETSA) | Compound 4f | ΔTm | 1.81 °C | HEK |
| Isothermal Dose-Response (CETSA) | Compound 4d | OC50 | 23 µM | HEK |
| Immunopeptidomics Analysis | DG011A | Upregulated Peptides | 282 (novel or >5-fold) | MOLT-4 |
| Immunopeptidomics Analysis | DG011A | Downregulated Peptides | 72 (>5-fold) | MOLT-4 |
| Cell Viability (MTT Assay) | DG011A | No Toxicity Up To | 100 µM | MOLT-4 |
Table 2: Cellular Activity and Target Engagement Data. This table summarizes data from cell-based assays demonstrating that ERAP2 inhibitors engage their target in a cellular environment and modulate the immunopeptidome without inducing cytotoxicity. ΔTm represents the change in melting temperature, indicating target stabilization. OC50 is the concentration required for 50% target occupancy.[3][5]
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of ERAP2 inhibitors.
Recombinant Protein Production
Recombinant ERAP1 and ERAP2 proteins are typically produced using a baculovirus expression system in insect cells (e.g., Hi5™ cells), as previously described.[3]
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Cloning: The cDNA for the desired ERAP2 variant is cloned into a pFastBac vector.
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Baculovirus Generation: The recombinant vector is used to transform competent DH10Bac E. coli to generate recombinant bacmids.
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Transfection and Amplification: Bacmids are transfected into insect cells (e.g., Sf9) to produce an initial stock of recombinant baculovirus, which is then amplified.
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Protein Expression: High-titer virus stocks are used to infect nonadherent Hi-5 insect cell cultures grown in serum-free medium.
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Purification: After a suitable expression period (e.g., 72 hours), the cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
In Vitro Enzymatic Activity Assay
The inhibitory potency of compounds is determined by measuring the hydrolysis of a fluorogenic substrate.
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Reagents: Recombinant ERAP2, fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds.
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Procedure: a. Recombinant ERAP2 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the R-AMC substrate. c. The fluorescence generated by the cleavage of the AMC group is monitored over time using a plate reader (Excitation/Emission wavelengths are typically ~380/460 nm). d. The rate of reaction is calculated from the linear phase of the fluorescence curve.
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Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor in a cellular environment.
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Cell Culture and Treatment: Adherent cells (e.g., HEK293T) are cultured to confluency. The cells are then treated with the test compound or vehicle control for a specified time.
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Heating: The cells are heated to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
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Lysis and Protein Quantification: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.
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Detection: The amount of soluble ERAP2 remaining at each temperature is quantified by Western blot or other protein detection methods like ELISA.
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Data Analysis: A melting curve is generated by plotting the amount of soluble ERAP2 against the temperature. Target engagement is confirmed by a shift in the melting temperature (ΔTm) in the presence of the inhibitor. For isothermal dose-response experiments, cells are heated at a single temperature and treated with varying inhibitor concentrations to determine the OC50.
Immunopeptidome Analysis by LC-MS/MS
This protocol is used to identify and quantify the peptides presented by MHC class I molecules on the cell surface.
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Cell Culture and Treatment: A large number of cells (e.g., 1x10^9 MOLT-4 cells) are cultured and treated with the ERAP2 inhibitor or vehicle control for 24-48 hours.
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MHC Class I Immunoaffinity Purification: a. Cells are harvested and lysed in a buffer containing detergents and protease inhibitors. b. The lysate is cleared by centrifugation, and the supernatant is passed over an affinity column containing covalently bound pan-MHC class I antibody (e.g., W6/32). c. The column is washed extensively to remove non-specifically bound proteins.
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Peptide Elution: The bound peptide-MHC complexes are eluted from the column using an acidic solution (e.g., 0.1% trifluoroacetic acid).
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Peptide Separation: The eluted peptides are separated from the larger MHC molecules by filtration (e.g., using a 10 kDa molecular weight cut-off filter).
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LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The raw mass spectrometry data is processed using software like MaxQuant to identify peptide sequences and quantify their relative abundance between the inhibitor-treated and control samples.
Visualizations: Pathways and Workflows
MHC Class I Antigen Presentation Pathway
References
- 1. Endoplasmic Reticulum Associated Aminopeptidase 2 (ERAP2) Is Released in the Secretome of Activated MDMs and Reduces in vitro HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A common SNP in ER aminopeptidase 2 induces a specificity switch that leads to altered antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
